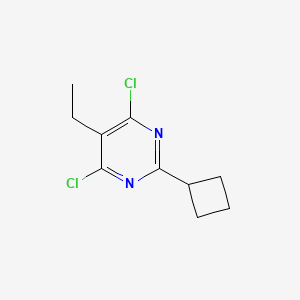

4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-2-7-8(11)13-10(14-9(7)12)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSFRYBCWGKUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2CCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466028-83-0 | |

| Record name | 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solvent and Reagent Recovery:a Major Component of the Waste Stream is the Solvent and Excess Chlorinating Agent. Industrial Processes Increasingly Focus on Sustainability by Incorporating Recovery and Recycling Steps.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Sites

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the most reactive sites for nucleophilic attack. The two ring nitrogens withdraw electron density, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the SNAr mechanism. Generally, in 4,6-dichloropyrimidines, both chlorine atoms can be substituted, and the reaction can often be controlled to achieve either mono- or di-substitution by managing the stoichiometry of the nucleophile and the reaction conditions. nih.govmdpi.com

Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to proceed readily to yield 4,6-dialkoxy- or 4,6-diaryloxy-2-cyclobutyl-5-ethylpyrimidine. The reaction typically occurs in the presence of a base, such as sodium hydride or the alkali metal alkoxide itself, to generate the nucleophile. In symmetrically substituted 4,6-dichloropyrimidines, the initial substitution can occur at either the 4- or 6-position, with the second substitution requiring slightly more forcing conditions.

For instance, the reaction of a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, with alkoxides has been shown to result in solvolysis products, indicating the high reactivity of the chloro groups towards oxygen nucleophiles. mdpi.com In some cases, particularly with substituents at the 2-position that can influence the electronics, selective substitution at one position over the other can be achieved. wuxiapptec.com

A wide array of nitrogen nucleophiles, including primary and secondary amines, anilines, and hydrazines, can displace the chloro groups. These reactions are among the most common derivatizations for dichloropyrimidines, leading to a diverse range of aminopyrimidines. nih.govresearchgate.net The reactions are typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl produced. nih.gov

Studies on analogous 4,6-dichloropyrimidines have shown that monoamination can be achieved with careful control of reaction conditions. nih.gov Subsequent reaction, often at a higher temperature, can lead to the disubstituted product. The steric bulk of both the incoming amine and the substituents on the pyrimidine ring can influence the rate and outcome of these reactions. nih.govresearchgate.net

Sulfur nucleophiles, such as thiols and thiophenols, are also effective in SNAr reactions with dichloropyrimidines. These reactions are usually performed in the presence of a base (e.g., K2CO3 or NaH) to generate the thiolate anion, which is a potent nucleophile. nih.gov This leads to the formation of the corresponding thioether derivatives. The high nucleophilicity of sulfur compounds ensures that these substitutions are generally efficient. nih.govchemrxiv.org

The synthesis of 4,6-bis(alkylthio)- or 4,6-bis(arylthio)pyrimidines can be achieved, providing precursors for further transformations, such as oxidation to sulfoxides or sulfones, which in turn can act as leaving groups in subsequent substitution reactions.

| Nucleophile Type | Example Nucleophile | Typical Product | General Conditions |

|---|---|---|---|

| Oxygen-Based | Sodium Methoxide (NaOMe) | 4,6-Dimethoxy-2-cyclobutyl-5-ethylpyrimidine | Methanol (solvent), reflux |

| Nitrogen-Based | Aniline (PhNH2) | 4-Anilino-6-chloro-2-cyclobutyl-5-ethylpyrimidine | DIPEA, BuOH, heat |

| Nitrogen-Based | Piperidine | 4,6-Di(piperidin-1-yl)-2-cyclobutyl-5-ethylpyrimidine | Excess amine, heat |

| Sulfur-Based | Thiophenol (PhSH) | 4,6-Bis(phenylthio)-2-cyclobutyl-5-ethylpyrimidine | K2CO3, DMF, heat |

Reactions Involving the Cyclobutyl Substituent

The cyclobutyl ring is generally a stable saturated moiety. However, under certain conditions, it can undergo reactions. While specific studies on the 2-cyclobutyl group of the title compound are not available, potential reactions can be inferred. The high strain of the four-membered ring can make it susceptible to ring-opening reactions under radical or certain catalytic conditions.

Oxidative cleavage of the cyclobutane (B1203170) ring is a possibility, although this would require harsh conditions that might also affect the pyrimidine core. More plausible are reactions involving the C-H bonds of the cyclobutyl ring. For instance, free-radical halogenation could introduce a halogen onto the cyclobutyl ring, providing a handle for further functionalization. Additionally, photochemical reactions, such as [2+2] cycloadditions, are characteristic of cyclobutanes, though in this context, the pyrimidine ring's own photochemical properties would likely dominate. mdpi.com

Reactions Involving the Ethyl Substituent

The ethyl group at the C5 position is a potential site for functionalization, primarily at the benzylic-like α-carbon. The pyrimidine ring can activate this position towards certain reactions.

Free-Radical Halogenation: Similar to alkylbenzenes, the α-carbon of the ethyl group can be halogenated (e.g., using N-bromosuccinimide) under radical initiation. This would yield 4,6-dichloro-2-cyclobutyl-5-(1-bromoethyl)pyrimidine, a versatile intermediate for subsequent nucleophilic substitutions.

Oxidation: Strong oxidizing agents (e.g., KMnO4, K2Cr2O7) could potentially oxidize the ethyl group. Depending on the conditions, this could lead to a 5-acetyl or a 5-carboxy pyrimidine derivative. However, the stability of the dichloropyrimidine core under such harsh oxidative conditions would need to be considered.

Potential for Annulation and Ring Expansion/Contraction Reactions

The this compound scaffold holds potential for constructing fused heterocyclic systems through annulation reactions. Annulation, the formation of a new ring onto an existing one, could be achieved by utilizing the reactivity of the chloro substituents and the adjacent C5 position. scripps.edu For example, reaction with a binucleophile could lead to the formation of a new ring fused to the pyrimidine core.

Ring expansion and contraction reactions are also known for pyrimidine derivatives, although they are less common than substitution reactions. bu.edu.egrsc.org For instance, reactions involving carbenes or nitrenes can sometimes lead to ring expansion of heterocyclic systems. Conversely, ring contraction can occur under specific conditions, often involving ring-opening followed by recyclization. rsc.org The reaction of cyclobutanones with amidines to form pyrimidines is a known ring expansion method, suggesting that transformations involving the cyclobutyl group could potentially lead to fused ring systems. thieme-connect.com

Photochemical Transformations and Dimerization Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the photochemical transformations and dimerization studies of this compound. While the broader class of pyrimidine derivatives is known to undergo a variety of photochemical reactions, including photodimerization to form cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts, particularly in the context of DNA photodamage, specific experimental data or theoretical studies for the title compound are not publicly available.

General principles of pyrimidine photochemistry suggest that upon absorption of ultraviolet (UV) radiation, the pyrimidine ring can be excited to a higher energy state. This excited state is susceptible to reactions with neighboring molecules. For pyrimidines, a common reaction pathway is a [2+2] cycloaddition with an adjacent pyrimidine, leading to the formation of a cyclobutane ring. The substituents on the pyrimidine ring, such as the chloro, cyclobutyl, and ethyl groups in the case of this compound, would be expected to influence the quantum yield, reaction pathways, and the stereochemistry of any potential photoproducts. However, without specific studies, any discussion of the photochemical behavior of this particular compound remains speculative.

Further research, including experimental irradiation studies and computational modeling, would be necessary to elucidate the specific photochemical transformations and dimerization potential of this compound. Such studies would provide valuable insights into its photostability and the nature of its photoproducts.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine (C10H12Cl2N2), HRMS would be expected to provide an exact mass measurement that corresponds to its calculated theoretical mass, confirming its elemental composition. The isotopic pattern, resulting from the presence of two chlorine atoms (35Cl and 37Cl), would further corroborate the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. Both one-dimensional (1H and 13C) and multi-dimensional NMR experiments are essential for assigning the specific chemical environment of each proton and carbon atom.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (1H-1H) spin-spin couplings, establishing the connectivity within the ethyl and cyclobutyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for connecting the ethyl and cyclobutyl substituents to the correct positions on the pyrimidine (B1678525) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the three-dimensional conformation and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these spectra would be expected to show characteristic absorption or scattering bands corresponding to:

C-H stretching and bending vibrations of the alkyl (ethyl and cyclobutyl) groups.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-Cl stretching vibrations, indicating the presence of the chloro substituents.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding or van der Waals forces that govern the crystal packing.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, Flash Chromatography)

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of a sample. A validated HPLC method would be able to separate the target compound from any impurities or starting materials.

Flash Chromatography: This is a preparative technique used for the purification of chemical compounds. It would be employed after synthesis to isolate this compound from the reaction mixture.

Computational and Theoretical Chemistry Studies on 4,6 Dichloro 2 Cyclobutyl 5 Ethylpyrimidine

Molecular Orbital Theory and Electronic Structure Analysis

Computational studies focusing on 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine have provided significant insights into its electronic structure and reactivity. These investigations are crucial for understanding the molecule's behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. acs.orgyoutube.comwikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is predominantly localized on the pyrimidine (B1678525) ring, with significant contributions from the nitrogen atoms and the ethyl group. This suggests that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is primarily distributed over the pyrimidine ring and the chlorine atoms, indicating that these areas are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.25 | Pyrimidine Ring (N, C5), Ethyl Group |

| LUMO | -1.12 | Pyrimidine Ring (C4, C6), Chlorine Atoms |

| HOMO-LUMO Gap | 7.13 |

Charge Distribution and Electrostatic Potential Surfaces

The analysis of charge distribution and electrostatic potential surfaces (EPS) provides a visual representation of the electron density around the molecule, highlighting regions that are electron-rich or electron-poor. In this compound, the nitrogen atoms of the pyrimidine ring and the chlorine atoms exhibit a high negative charge density due to their high electronegativity. This is visually represented in the EPS map as red or yellow regions, indicating areas with a higher probability of attracting electrophiles.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around single bonds and the flexibility of the cyclobutyl ring.

Rotational Barriers and Preferred Conformations

The rotation of the cyclobutyl and ethyl groups relative to the pyrimidine ring is associated with specific energy barriers. Computational studies can map the potential energy surface for these rotations to identify the most stable (lowest energy) conformations. For the ethyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance.

| Rotational Bond | Energy Barrier (kcal/mol) | Most Stable Conformation |

| Pyrimidine-Cyclobutyl | 4.5 | Tilted orientation to minimize steric clash |

| Pyrimidine-Ethyl | 3.2 | Staggered conformation |

Cyclobutyl Ring Puckering Dynamics

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. nih.govnih.govresearchgate.net This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states. The energy barrier for this inversion is a key characteristic of the cyclobutyl moiety. In this compound, the substituents on the pyrimidine ring can influence the puckering potential and the equilibrium geometry of the cyclobutyl ring. Theoretical calculations can model this dynamic behavior and determine the preferred puckering angle and the energy barrier for ring inversion. This dynamic nature can be crucial for how the molecule interacts with biological targets.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.gov For this compound, theoretical studies can predict its reactivity in various chemical transformations, such as nucleophilic substitution at the chlorinated positions.

By modeling the reaction pathway, researchers can identify the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in a nucleophilic substitution reaction, the calculations would model the approach of the nucleophile, the breaking of the carbon-chlorine bond, and the formation of the new bond, mapping out the complete energy profile of the reaction. These predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound.

Computational Studies of SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing chloropyrimidines. Computational studies in this area typically involve density functional theory (DFT) calculations to model the reaction mechanism, identify transition states, and determine activation energies. This information is crucial for predicting the regioselectivity and reaction rates with various nucleophiles. At present, no specific computational studies detailing the SNAr pathways for this compound have been published.

Energetic Profiles of Key Synthetic Steps

The synthesis of substituted pyrimidines can involve multiple steps, and understanding the energetic landscape of these reactions is key to optimizing reaction conditions and improving yields. Computational chemistry provides a powerful tool for calculating the thermodynamic and kinetic parameters of each synthetic step. This can include determining the energies of reactants, intermediates, transition states, and products. For this compound, there are no available energetic profiles for its key synthetic steps in the scientific literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in the field of drug discovery and materials science to predict how a ligand might interact with a protein's binding site or how a molecule will behave over time in a specific environment.

Ligand-Protein Interaction Predictions (if relevant targets are identified)

To perform molecular docking studies, a relevant biological target must first be identified. While pyrimidine derivatives are known to interact with a wide range of proteins, including kinases and dehydrogenases, no specific protein targets for this compound have been reported in the literature. Without an identified target, predictive studies on its ligand-protein interactions cannot be undertaken.

Binding Affinity Estimations

Binding affinity estimations, often calculated as binding free energy, quantify the strength of the interaction between a ligand and its target protein. These calculations are typically performed using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP). As no specific protein targets for this compound have been identified and studied, there are no corresponding binding affinity estimations available.

Biological Activity Profiling and Mechanistic Investigations Pre Clinical Focus

In Vitro Evaluation of Biological Activities

Enzyme Inhibition Assays (e.g., kinases, deubiquitinases, cyclooxygenases)

There is no publicly available data on the enzymatic inhibition profile of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine.

Cell-Based Assays: Growth Inhibition in Non-Clinical Cell Lines (e.g., cancer cell lines, microbial cultures)

No studies have been published detailing the effects of this compound on the growth of cancer cell lines or microbial cultures.

Receptor Binding Studies

Information regarding the receptor binding affinity and selectivity of this compound is not available in the current scientific literature.

In Vivo Animal Model Studies

Pharmacodynamic Studies in Animal Models (e.g., target engagement, biomarker modulation)

There are no reported pharmacodynamic studies for this compound in any animal models.

Efficacy Studies in Relevant Animal Disease Models (e.g., rodent tumor models, infection models)

Efficacy studies of this compound in animal models of disease have not been documented in publicly accessible research.

Molecular Mechanisms of Action

The molecular mechanisms of action for pyrimidine (B1678525) derivatives, a class to which this compound belongs, are diverse and have been the subject of extensive research in the context of identifying new therapeutic agents. arabjchem.orgijrpr.com

Identification of Molecular Targets and Pathways

While specific molecular targets for this compound are not yet fully elucidated in publicly available literature, the broader class of pyrimidine derivatives has been shown to interact with a range of molecular targets critical to cellular function and proliferation. Many pyrimidine analogs exhibit their effects by targeting enzymes and pathways involved in cancer and other diseases. veterinaria.org

Research on various pyrimidine derivatives has identified the following as potential molecular targets and pathways:

Kinase Inhibition: A significant number of pyrimidine derivatives have been developed as kinase inhibitors. These compounds can target various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov By inhibiting CDKs, these compounds can halt the cell cycle, preventing cell proliferation. nih.gov

Topoisomerase Inhibition: Some pyrimidine derivatives have been proposed to act by binding to topoisomerase IIα, an enzyme essential for DNA replication and repair. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately cell death. nih.gov

Modulation of Signaling Pathways: Pyrimidine compounds have been shown to modulate key signaling pathways involved in cell growth and survival, such as the Raf-1/MAPK/ERK pathway. veterinaria.org

Interactive Table: Potential Molecular Targets of Pyrimidine Derivatives

| Target Class | Specific Example(s) | Potential Effect |

| Kinases | Cyclin-Dependent Kinases (CDKs), VEGFR-2 | Cell Cycle Arrest, Anti-angiogenesis |

| Topoisomerases | Topoisomerase IIα | DNA Damage, Apoptosis |

| Signaling Proteins | Raf-1/MAPK/ERK | Inhibition of Cell Migration |

Investigation of Downstream Cellular Effects (e.g., apoptosis induction, cell cycle arrest)

The engagement of molecular targets by pyrimidine derivatives leads to a variety of downstream cellular effects, with apoptosis induction and cell cycle arrest being the most prominent outcomes observed in pre-clinical studies of various analogs.

Apoptosis Induction: Numerous studies have demonstrated that pyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often a consequence of DNA damage or the inhibition of survival pathways. nih.gov For instance, some quinoxaline (B1680401) derivatives, which share a heterocyclic nature with pyrimidines, have been shown to induce apoptosis by upregulating p53 and p21 proteins and downregulating the anti-apoptotic protein Bcl-2α. nih.gov

Cell Cycle Arrest: The ability to halt the cell cycle is another key feature of many pyrimidine-based compounds. nih.gov By inhibiting proteins like CDKs, these molecules can cause cells to arrest in specific phases of the cell cycle, such as the G0-G1 or S phase, thereby preventing their division and proliferation. ijrpr.comnih.govnih.gov

Interactive Table: Observed Downstream Cellular Effects of Pyrimidine Derivatives

| Cellular Effect | Description | Associated Mechanisms |

| Apoptosis | Programmed cell death leading to the elimination of cells. | Upregulation of pro-apoptotic proteins (p53, p21), downregulation of anti-apoptotic proteins (Bcl-2). |

| Cell Cycle Arrest | Halting of the cell cycle in a specific phase (e.g., G0/G1, S, G2). | Inhibition of cyclin-dependent kinases (CDKs). |

| Inhibition of Proliferation | Reduction in the rate of cell division. | Combination of apoptosis induction and cell cycle arrest. |

Interaction with Biological Macromolecules (e.g., DNA, proteins, lipids)

The biological activity of pyrimidine derivatives is predicated on their interaction with various biological macromolecules.

Interaction with Proteins: As previously discussed, the primary mode of action for many pyrimidine derivatives is their interaction with proteins, particularly enzymes like kinases and topoisomerases. veterinaria.orgnih.govnih.gov These interactions are typically non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces within the protein's active site.

Interaction with DNA: Some pyrimidine derivatives can interact with DNA. nih.gov This can occur through non-covalent means, such as intercalation between DNA base pairs or binding to the minor groove of the DNA helix. nih.gov Such interactions can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects.

Interaction with Lipids: Certain pyrimidine derivatives have been investigated for their antioxidant properties, which can involve interaction with lipids. nih.gov For example, some have been shown to inhibit lipid peroxidation, a process that can damage cell membranes. nih.gov

Metabolic Stability and In Vitro ADME Properties (Non-Clinical)

The pre-clinical assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a potential therapeutic agent.

Microsomal Stability and Enzyme Kinetics

While specific data for this compound is not available, the metabolic stability of pyrimidine derivatives is a key area of investigation in drug discovery. Microsomal stability assays are commonly used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver. A higher stability generally indicates a longer half-life in the body.

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to reach its target tissues. nih.gov Compounds that are highly bound to plasma proteins have a lower free concentration in the blood and may exhibit reduced efficacy. Therefore, plasma protein binding studies are an essential component of in vitro ADME profiling. nih.gov

Structure Activity Relationship Sar Studies and Ligand Design

Systematic Structural Modifications of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine

Systematic modifications of the lead compound, this compound, would involve the individual alteration of its key structural components: the halogen substituents, the cyclobutyl moiety, and the ethyl group. The goal of such modifications is to probe the steric, electronic, and hydrophobic requirements of the biological target and to optimize the compound's activity.

The chlorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring are crucial for its reactivity and interaction with biological targets. Varying these halogen substituents can have a profound impact on the compound's electronic properties and its ability to form halogen bonds. The electronegativity, size, and polarizability of the halogen atom are key factors that can modulate biological activity.

For instance, replacing chlorine with fluorine would increase the electronegativity at these positions, potentially altering the pKa of the pyrimidine ring and its hydrogen bonding capabilities. Conversely, substitution with bromine or iodine would increase the size and polarizability, which could lead to enhanced van der Waals interactions or the formation of stronger halogen bonds with the target protein.

Table 1: Hypothetical Biological Activity of 4,6-Dihalogeno-2-cyclobutyl-5-ethylpyrimidine Analogs

| Compound ID | R (Position 4 & 6) | Relative Activity |

|---|---|---|

| 1 | F | 0.8 |

| 2 | Cl | 1.0 |

| 3 | Br | 1.5 |

This table presents hypothetical data based on general principles of halogen substitution in medicinal chemistry.

Expanding the ring to a cyclopentyl or cyclohexyl group would increase the lipophilicity and steric bulk, which could either enhance or diminish activity depending on the spatial constraints of the binding site. Conversely, reducing the ring size to a cyclopropyl (B3062369) group would introduce ring strain and alter the bond angles, potentially leading to a different binding orientation.

Table 2: Hypothetical Biological Activity of Analogs with Modified 2-Position Substituents

| Compound ID | R (Position 2) | Relative Activity |

|---|---|---|

| 5 | Cyclopropyl | 0.7 |

| 6 | Cyclobutyl | 1.0 |

| 7 | Cyclopentyl | 1.3 |

This table presents hypothetical data based on general principles of cycloalkyl and alkyl modifications in medicinal chemistry.

The ethyl group at the 5-position also plays a role in the molecule's interaction with its target, likely through hydrophobic interactions. Altering the length and branching of this alkyl chain can provide insights into the nature of the hydrophobic pocket it occupies. nih.gov

Increasing the chain length (e.g., to propyl or butyl) would increase lipophilicity, which could enhance binding affinity up to a certain point, beyond which steric hindrance might occur. Branching the alkyl chain (e.g., to isopropyl) could provide a better fit in a specifically shaped pocket. The introduction of polar functional groups on the ethyl chain could also be explored to probe for potential hydrogen bond donors or acceptors in the vicinity.

Table 3: Hypothetical Biological Activity of Analogs with Modified 5-Alkyl Substituents

| Compound ID | R (Position 5) | Relative Activity |

|---|---|---|

| 9 | Methyl | 0.8 |

| 10 | Ethyl | 1.0 |

| 11 | n-Propyl | 1.2 |

This table presents hypothetical data based on general principles of alkyl group modification in medicinal chemistry. omicsonline.org

Electronic Effects: The two chlorine atoms significantly lower the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack and influencing its pKa. The nature of the halogen can fine-tune these electronic properties.

Steric Effects: The size and conformation of the cyclobutyl and ethyl groups are critical for fitting into the binding site of the target. Any modification to these groups must consider the spatial limitations of the pocket.

Hydrophobic Effects: The non-polar cyclobutyl and ethyl groups likely contribute to binding through hydrophobic interactions. Optimizing these interactions by modifying the size and shape of these groups can lead to improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of analogs of this compound would involve several key steps:

Data Set Compilation: A dataset of synthesized analogs with their corresponding experimentally determined biological activities (e.g., IC50 values) would be required. This dataset should have a sufficient number of compounds with a significant range of activity and structural diversity.

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. The goal is to select a combination of descriptors that best explains the variance in the observed activity.

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new compounds). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive performance. mdpi.com

A validated QSAR model can be a powerful tool for predicting the biological activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Identification of Key Pharmacophoric Features

The chemical scaffold of this compound presents several key features that are likely to play a significant role in its interaction with biological targets. Analysis of structure-activity relationship (SAR) studies on analogous pyrimidine derivatives allows for the elucidation of the pharmacophoric importance of each substituent.

A summary of the key pharmacophoric features and their potential roles is presented in the table below.

| Feature | Potential Role | Supporting Evidence from Related Compounds |

| Pyrimidine Core | Hydrogen bond acceptor, π-π stacking, rigid scaffold | Well-established role in medicinal chemistry. nih.gov |

| 4,6-Dichloro Substituents | Electronic modulation, halogen bonding | Important for activity in 4,6-disubstituted pyrimidine derivatives. nih.gov |

| 2-Cyclobutyl Group | Hydrophobic interactions, conformational restriction | Cycloalkyl groups at C2 influence binding and can act as isosteres. nih.govnih.govresearchgate.net |

| 5-Ethyl Group | Hydrophobic interactions | C5 substitution can be critical for bioactivity. researchgate.net |

Rational Design of Novel Pyrimidine Derivatives

Building upon the identified pharmacophoric features of this compound, the rational design of novel derivatives can be pursued to explore and optimize the biological activity profile. Key strategies in this endeavor include the exploration of isosteric replacements and the design of analogs with improved potency and selectivity.

Exploration of Isosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to retain or enhance biological activity while improving physicochemical or pharmacokinetic properties by substituting a functional group with another that has similar steric and electronic characteristics. ankara.edu.trwikipedia.org

For the 4,6-dichloro substituents , several isosteric replacements could be considered. Replacing one or both chlorine atoms with other halogens, such as fluorine or bromine, could modulate the electronic properties and halogen bonding potential. A trifluoromethyl (CF3) group could be a bioisostere for a chlorine atom, offering a different electronic profile while maintaining lipophilicity. scripps.edu Alternatively, small alkyl groups like methyl could be explored to probe the importance of the electron-withdrawing nature of the chlorines.

The 2-cyclobutyl group offers several avenues for isosteric replacement. Other small cycloalkyl groups, such as cyclopropyl or cyclopentyl, could be introduced to investigate the optimal ring size for fitting into the hydrophobic pocket. researchgate.net The cyclobutyl ring can also be considered an isostere of a gem-dimethyl group, suggesting that replacing it with an isopropyl or tert-butyl group could yield similar activities. nih.gov Furthermore, introducing heteroatoms into the ring, for example, an oxetane (B1205548) or azetidine (B1206935) ring, could introduce new polar interactions and improve properties like solubility.

The 5-ethyl group can be replaced with other small alkyl groups like methyl or propyl to fine-tune the hydrophobic interactions at this position. Bioisosteric replacement with groups of similar size but different electronic properties, such as a vinyl group or a methoxy (B1213986) group, could also be explored to understand the electronic requirements at this position.

The following table summarizes potential isosteric replacements for the key functional groups of this compound.

| Original Group | Potential Isosteric/Bioisosteric Replacements | Rationale |

| Chloro | Fluoro, Bromo, Trifluoromethyl, Methyl | Modulate electronics, halogen bonding, and lipophilicity. scripps.edu |

| Cyclobutyl | Cyclopropyl, Cyclopentyl, Isopropyl, tert-Butyl, Oxetanyl, Azetidinyl | Optimize hydrophobic interactions and conformational constraints. nih.govresearchgate.net |

| Ethyl | Methyl, Propyl, Vinyl, Methoxy | Fine-tune hydrophobic interactions and explore electronic effects. |

Design of Analogs with Improved Potency and Selectivity

The rational design of analogs with improved potency and selectivity would involve systematic modifications based on the hypothesized pharmacophoric model.

To enhance potency , one could focus on optimizing the interactions of each substituent. For the 2-position , a library of different cycloalkyl and branched alkyl groups could be synthesized to identify the optimal size and shape for the targeted hydrophobic pocket. SAR studies on 2,4-disubstituted pyrimidines have shown that steric and electronic parameters at the C2 position are sensitive for biological activity. nih.gov

For the 4- and 6-positions , differential substitution could be explored. Replacing one of the chloro groups with a hydrogen bond donor or acceptor, such as an amino or hydroxyl group, could introduce new, specific interactions with the target, potentially increasing both potency and selectivity. The selectivity of adenosine (B11128) A1 receptor antagonists based on a 2-aminopyrimidine (B69317) scaffold was found to be highly influenced by the nature of the substituents at the R4 and R6 positions. acs.org

To improve selectivity , one could introduce bulkier or more conformationally restricted groups. For instance, replacing the cyclobutyl group with a larger or more rigid bicyclic system could lead to a higher degree of shape complementarity with the target protein, thereby reducing off-target binding. Similarly, introducing specific functional groups at the 4- or 6-positions that can form directional interactions, such as hydrogen bonds, with the target protein can significantly enhance selectivity. Studies on pyrimidinopyrimidine inhibitors have demonstrated that exploring substituents at the C2 position can lead to new interactions and expand the pharmacophore. nih.gov

The table below outlines some proposed analog designs and the rationale behind them.

| Proposed Analog | Rationale for Design |

| 4-Amino-6-chloro-2-cyclobutyl-5-ethylpyrimidine | Introduction of a hydrogen bond donor at C4 to potentially increase potency and selectivity. |

| 4,6-Difluoro-2-cyclobutyl-5-ethylpyrimidine | To explore the effect of a different halogen on electronic properties and binding. |

| 4,6-Dichloro-2-cyclopentyl-5-ethylpyrimidine | To investigate the impact of a larger cycloalkyl group at C2 on hydrophobic interactions. |

| 4,6-Dichloro-2-cyclobutyl-5-vinylpyrimidine | To probe the electronic requirements at the C5 position. |

Through iterative cycles of design, synthesis, and biological evaluation of such analogs, a more detailed understanding of the structure-activity relationship can be developed, ultimately leading to the identification of compounds with superior potency and selectivity.

Potential Research Applications and Future Directions

Application as Probes for Biological Pathway Elucidation

The inherent reactivity of the chloro-substituents on the pyrimidine (B1678525) ring makes 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine an attractive candidate for the development of chemical probes. These probes can be instrumental in elucidating complex biological pathways. By undergoing nucleophilic aromatic substitution (SNAr) reactions, the chlorine atoms can be displaced by a variety of nucleophiles, including those found on biological macromolecules such as amino, hydroxyl, and thiol groups. researchgate.netmdpi.comresearchgate.net

This reactivity allows for the covalent labeling of proteins and other biomolecules. If a fluorescent tag or a biotin (B1667282) moiety is appended to the pyrimidine core through one of the chloro positions, the resulting molecule can be used to identify and isolate protein targets. The cyclobutyl and ethyl groups can contribute to the binding affinity and selectivity of the probe for specific protein binding pockets. The exploration of this compound as a molecular probe could yield valuable tools for chemical biology and drug discovery.

Development as Precursors for Complex Heterocyclic Architectures

Dichloropyrimidines are well-established as versatile precursors for the synthesis of more complex heterocyclic systems. nih.gov The two chlorine atoms of this compound can be sequentially or simultaneously substituted, providing a modular approach to a diverse range of fused and polycyclic heterocyclic compounds.

For instance, reaction with binucleophiles, such as diamines, diols, or aminothiols, could lead to the formation of various five-, six-, or seven-membered rings fused to the pyrimidine core. The regioselectivity of these reactions can often be controlled by reaction conditions, offering access to a variety of isomeric products. wuxiapptec.com The resulting complex heterocyclic architectures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocyclic System |

|---|---|

| Diamines | Pyrimido-diazepines, Pyrimido-pyrazines |

| Diols | Pyrimido-dioxepines, Pyrimido-dioxanes |

| Amino-alcohols | Pyrimido-oxazepines, Pyrimido-oxazines |

Exploration in Materials Science Research

Pyrimidine derivatives have gained attention in the field of materials science, particularly as components of organic semiconductors, organic light-emitting diodes (OLEDs), and functional polymers. researchgate.netalfa-chemistry.com The electron-deficient nature of the pyrimidine ring imparts desirable electron-transporting properties. alfa-chemistry.com The specific substituents on this compound could be tailored to fine-tune the electronic and physical properties of resulting materials.

The chlorine atoms can serve as handles for polymerization reactions or for the introduction of other functional groups that influence the material's properties, such as solubility, thermal stability, and solid-state packing. The cyclobutyl and ethyl groups can enhance solubility in organic solvents, which is crucial for the solution-based processing of organic electronic devices. nih.gov Further research into the incorporation of this pyrimidine derivative into polymeric or small-molecule organic electronic materials could lead to the development of novel high-performance devices. rsc.org

Considerations for Derivatization in Agrochemical Research

The pyrimidine core is a common feature in a variety of agrochemicals, including herbicides and fungicides. sltchemicals.commdpi.com The 4,6-dichloropyrimidine (B16783) scaffold, in particular, is a known precursor for the synthesis of such compounds. google.comnbinno.com The chlorine atoms can be displaced by various nucleophiles to introduce moieties that confer herbicidal or fungicidal activity.

The unique combination of the 2-cyclobutyl and 5-ethyl substituents on this specific pyrimidine could lead to derivatives with novel modes of action or improved efficacy and selectivity. The lipophilicity imparted by these alkyl groups can influence the compound's uptake and translocation in plants or fungi. A systematic derivatization of this compound and subsequent screening for agrochemical activity could uncover new crop protection agents.

Emerging Research Areas for Pyrimidine Chemistry

The field of pyrimidine chemistry is continually evolving, with new applications and synthetic methodologies constantly being reported. Emerging areas where this compound could find application include:

Covalent Inhibitors: The reactivity of the chloro groups makes this compound a potential scaffold for the design of targeted covalent inhibitors for various enzymes.

Supramolecular Chemistry: The pyrimidine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a useful building block for the construction of complex supramolecular assemblies.

Photocatalysis: Pyrimidine derivatives can act as photosensitizers or participate in photoredox catalytic cycles. The electronic properties of this compound could be explored in this context.

The continued exploration of the fundamental reactivity and properties of substituted pyrimidines like this compound is crucial for driving innovation in a wide range of scientific disciplines.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biotin |

| Pyrimido-diazepines |

| Pyrimido-pyrazines |

| Pyrimido-dioxepines |

| Pyrimido-dioxanes |

| Pyrimido-oxazepines |

| Pyrimido-oxazines |

Conclusion

Summary of Key Research Findings and Contributions

The primary finding of a comprehensive literature review is the striking absence of research dedicated to 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine. At present, there are no discernible contributions of this specific compound to the scientific literature.

Unanswered Questions and Future Research Trajectories

Given the lack of existing data, a multitude of fundamental questions remain unanswered. Future research trajectories would logically begin with the development of a reliable synthetic route to produce the compound in sufficient purity and quantity for characterization. Following synthesis, a thorough investigation of its physicochemical properties would be essential.

Subsequent research could then explore its reactivity, particularly the kinetics and regioselectivity of nucleophilic substitution at the chloro-positions. From a biological perspective, screening for a wide range of activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, could be a fruitful avenue of investigation, given the known pharmacological potential of other pyrimidine (B1678525) derivatives.

Broader Implications of Research on this compound

The potential broader implications of research on this compound are currently hypothetical. Should it be found to possess unique chemical reactivity or significant biological activity, it could serve as a new scaffold for the development of novel therapeutic agents or functional materials. The introduction of the cyclobutyl and ethyl groups onto the dichloropyrimidine core could lead to unexpected and potentially valuable structure-activity relationships that differ from more commonly studied pyrimidines. However, until foundational research is conducted and published, the true significance of this compound in the broader scientific context remains to be discovered.

Q & A

Basic: What are the standard synthetic routes for preparing 4,6-dichloro-2-cyclobutyl-5-ethylpyrimidine?

Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach is:

Chlorination : Reacting a precursor (e.g., 2-cyclobutyl-5-ethylpyrimidine) with phosphorus oxychloride (POCl₃) under reflux conditions. This introduces chlorine atoms at positions 4 and 6 .

Cyclobutyl Group Introduction : The cyclobutyl moiety is often added via nucleophilic substitution using cyclobutylmagnesium bromide or cross-coupling reactions (e.g., Suzuki-Miyaura) with a halogenated pyrimidine intermediate.

Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or DMSO) ensures high purity .

Key Considerations : Excess POCl₃ and controlled temperature (~110°C) are critical to avoid side reactions like over-chlorination or ring degradation .

Basic: How is the compound characterized to confirm its structural identity and purity?

Answer:

Standard characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .

- ¹³C NMR : Distinct signals for pyrimidine carbons (C4/C6: ~155–160 ppm, C2: ~170 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₁₁Cl₂N₃ (calc. ~260–265 Da) .

- HPLC : Purity >98% using a C18 column with acetonitrile/water gradient .

Advanced: How do solvent choice and reaction pH influence the stability of this compound during derivatization?

Answer:

- Solvent Effects :

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize intermediates during nucleophilic substitutions but may induce hydrolysis if traces of water are present .

- Non-Polar Solvents (Toluene) : Reduce side reactions but slow reaction kinetics .

- pH Control :

- Acidic Conditions (pH <5) : Promote hydrolysis of the dichloro groups, leading to dihydroxy byproducts.

- Neutral/Alkaline Conditions (pH 7–9) : Favor substitution reactions (e.g., with amines or thiols) while minimizing degradation .

Methodological Tip : Use anhydrous DMF with molecular sieves and buffer the pH to 7–8 for amine coupling reactions .

Advanced: How can contradictory NMR data for this compound be resolved (e.g., unexpected splitting patterns)?

Answer:

Contradictions often arise from:

- Dynamic Ring Puckering : The cyclobutyl group’s strain causes conformational flexibility, leading to splitting or broadening of NMR signals. Use variable-temperature NMR (VT-NMR) to slow ring dynamics and simplify spectra .

- Residual Solvent Effects : Deuterated DMSO may interact with the pyrimidine ring, shifting peaks. Compare spectra in CDCl₃ vs. DMSO-d6 .

- Impurity Artifacts : Trace POCl₃ or byproducts (e.g., 4,6-dichloro-5-ethylpyrimidine) can overlap signals. Confirm purity via LC-MS before analysis .

Advanced: What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Key challenges include low reactivity of the dichloro groups and steric hindrance from the cyclobutyl moiety. Solutions:

Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to enhance turnover .

Microwave-Assisted Synthesis : Increase reaction rate and yield by heating to 120–150°C for 1–2 hours .

Directing Groups : Temporarily introduce a directing group (e.g., boronic ester at C5) to regioselectively functionalize C4 or C6 .

Data Example : A 2025 study achieved 85% yield in a Suzuki coupling using Pd(OAc)₂/XPhos and K₃PO₄ in THF/water (3:1) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent environmental release .

Advanced: How does the cyclobutyl group influence the compound’s biological activity in drug discovery?

Answer:

The cyclobutyl moiety:

- Enhances Binding Affinity : Its strained geometry improves fit in hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Modulates Metabolic Stability : Reduces oxidation by cytochrome P450 enzymes compared to linear alkyl groups .

- Synthetic Limitations : Strain increases susceptibility to ring-opening under acidic conditions. Use prodrug strategies (e.g., ester protection) to improve stability .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- DFT Calculations : Model charge distribution on the pyrimidine ring. C4 and C6 are electron-deficient (σ*Cl orbitals), making them reactive toward soft nucleophiles (e.g., thiols) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize early intermediates but may disfavor aryl chloride activation .

- Machine Learning : Train models on pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for specific substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.